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Introduction: The Regitz diazo-transfer is a fundamental reaction in organic chemistry for the

synthesis of diazo compounds from active methylene compounds.[1][2] First reported by Otto

Dimroth in 1910 and later extensively developed by Manfred Regitz, this reaction involves the

transfer of a diazo group (N₂) from a diazo donor, typically a sulfonyl azide, to a C-H acidic

substrate in the presence of a base.[1] The resulting diazo compounds are highly versatile

intermediates, serving as precursors for carbenes or participating in cycloadditions, making

them invaluable in the synthesis of complex molecules, including pharmaceuticals.[1][3][4] For

instance, they are crucial for Wolff rearrangements, C-H insertion reactions, and the

construction of heterocyclic scaffolds like 1,2,3-triazoles.[1][5][6]

Reaction Mechanism and Workflow
The mechanism of the Regitz diazo-transfer reaction proceeds through a well-defined pathway.

First, a base abstracts a proton from the active methylene compound to form a nucleophilic

enolate. This enolate then attacks the terminal nitrogen atom of the sulfonyl azide. Subsequent

proton transfer and elimination of the sulfonamide anion yield the final diazo compound and a

sulfonamide byproduct.[3]

Below is a diagram illustrating the general experimental workflow for a typical Regitz diazo-

transfer reaction.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b3030667?utm_src=pdf-interest
https://de.wikipedia.org/wiki/Regitz-Diazotransfer
https://en.chem-station.com/reactions-2/2018/01/regitz-diazo-transfer.html
https://de.wikipedia.org/wiki/Regitz-Diazotransfer
https://de.wikipedia.org/wiki/Regitz-Diazotransfer
https://en.wikipedia.org/wiki/Diazo
https://www.researchgate.net/figure/Regitz-and-Gupta-deformylating-diazo-transfer-procedure-for-the-preparation-of_fig18_324544604
https://de.wikipedia.org/wiki/Regitz-Diazotransfer
https://www.researchgate.net/figure/Postulated-mechanism-involving-a-Regitz-diazo-transfer-reaction_fig22_354680646
https://pubs.acs.org/doi/abs/10.1021/acs.joc.0c02912
https://en.wikipedia.org/wiki/Diazo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3030667?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reaction Setup

Reaction Execution

Workup & Purification

Combine active methylene
compound and solvent in flask

Add base (e.g., Et3N, DBU)
under inert atmosphere

Cool reaction mixture
(e.g., 0 °C)

Slowly add diazo-transfer
reagent (e.g., TsN3)

Stir at room temperature
(Monitor by TLC)

Quench reaction
(e.g., with water)

Extract with organic solvent

Dry organic layer and concentrate

Purify by column chromatography

Final Diazo Product

Characterization
(NMR, IR, MS)

Click to download full resolution via product page

Caption: General experimental workflow for the Regitz diazo-transfer reaction.
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Key Reagents and Conditions
The success of the Regitz diazo-transfer reaction depends on the appropriate choice of

substrate, diazo-transfer agent, base, and solvent. The table below summarizes common

components and conditions.
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Component Examples Key Considerations

Active Methylene Substrate

β-Dicarbonyls, β-Ketoesters,

Malonate esters, β-

Ketosulfones

The C-H bond must be

sufficiently acidic to be

deprotonated by the base. For

less acidic substrates like

simple ketones, an activating

group (e.g., formyl) must be

introduced first.[2][7][8]

Diazo-Transfer Agent

p-Toluenesulfonyl azide (TsN₃),

Methanesulfonyl azide (MsN₃),

p-Acetamidobenzenesulfonyl

azide (p-ABSA), Imidazole-1-

sulfonyl azide (ISA)

Safety is a major concern as

sulfonyl azides can be

explosive.[9] Newer reagents

like ISA are often preferred for

their improved safety profile

and easier byproduct removal.

[3][7]

Base

Triethylamine (Et₃N), 1,8-

Diazabicyclo[5.4.0]undec-7-

ene (DBU), Potassium

carbonate (K₂CO₃), Sodium

hydride (NaH)

The base should be strong

enough to deprotonate the

substrate but not interfere with

the reagents. Organic bases

like Et₃N and DBU are

common for their solubility.[3]

Solvent

Acetonitrile (MeCN),

Tetrahydrofuran (THF),

Dichloromethane (DCM),

Ethanol (EtOH)

The solvent should be inert to

the reaction conditions and

capable of dissolving the

reactants. Acetonitrile is widely

used.

Reaction Temperature 0 °C to Room Temperature

The addition of the azide is

often performed at 0 °C to

control the reaction rate,

followed by stirring at room

temperature.

Reaction Time 2 - 24 hours Reaction progress is typically

monitored by Thin-Layer

Chromatography (TLC) until
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the starting material is

consumed.

Detailed Experimental Protocol
This protocol provides a general procedure for the synthesis of a diazo compound from a β-

ketoester.

Materials and Equipment:

Round-bottom flask with a magnetic stir bar

Inert atmosphere setup (e.g., nitrogen or argon balloon)

Ice bath

Dropping funnel

Standard laboratory glassware for workup and purification

β-Ketoester (1.0 equiv)

Diazo-transfer reagent (e.g., p-toluenesulfonyl azide, 1.05 equiv)

Base (e.g., triethylamine, 1.5 equiv)

Anhydrous solvent (e.g., acetonitrile)

Saturated aqueous sodium bicarbonate solution

Brine

Anhydrous sodium sulfate or magnesium sulfate

Silica gel for column chromatography

Procedure:
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Reaction Setup: To a round-bottom flask under an inert atmosphere, add the β-ketoester (1.0

equiv) and anhydrous acetonitrile. Stir the solution until the substrate is fully dissolved.

Base Addition: Add the base (e.g., triethylamine, 1.5 equiv) to the solution and stir for 10-15

minutes at room temperature.

Addition of Diazo-Transfer Agent: Cool the reaction mixture to 0 °C using an ice bath.

Dissolve the diazo-transfer reagent (1.05 equiv) in a minimal amount of anhydrous

acetonitrile and add it dropwise to the reaction mixture over 15-30 minutes.

Safety Note: Sulfonyl azides are potentially explosive and should be handled with care

behind a blast shield. Avoid heating and friction.

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the

reaction to warm to room temperature. Monitor the reaction's progress by TLC until the

starting material is consumed (typically 2-12 hours).

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of

sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the product with

an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium

sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude

product is then purified by flash column chromatography on silica gel to yield the pure diazo

compound.

Characterization: Confirm the identity and purity of the product using standard analytical

techniques such as NMR (¹H, ¹³C), IR (a characteristic N₂ stretch appears around 2100

cm⁻¹), and mass spectrometry.

Modifications and Advanced Procedures
Deformylative and Detrifluoroacetylative Diazo Transfer:

For substrates with low C-H acidity, such as simple ketones, direct diazo transfer is often

inefficient.[8][10] The "deformylative diazo transfer" strategy, developed by Regitz, addresses

this by first activating the ketone via Claisen condensation with an alkyl formate to generate a
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1,3-dicarbonyl compound, which then readily undergoes the diazo-transfer reaction.[7][8][10] A

more modern alternative is the "detrifluoroacetylative diazo transfer," which involves acylation

with a trifluoroacetylating agent to form a highly acidic intermediate that smoothly reacts with

the sulfonyl azide.[8][10]

The diagram below outlines the logical relationship in the deformylative/detrifluoroacetylative

approach.

Simple Ketone
(Low C-H Acidity)

Activation Step
(Formylation or

Trifluoroacetylation)

Reacts with
Formate/TFETFA

Activated Intermediate
(β-Ketoaldehyde or

β-Trifluoromethylketone)

Forms Standard Regitz
Diazo-Transfer

Reacts with
Sulfonyl Azide/Base Final α-Diazo KetoneYields

Click to download full resolution via product page

Caption: Logic of the activation strategy for less acidic ketones.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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